molecular formula C11H12Cl2N4O B13035053 4,6-dichloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine

4,6-dichloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B13035053
M. Wt: 287.14 g/mol
InChI Key: GJHVLSDYBXWNNS-UHFFFAOYSA-N
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Description

4,6-Dichloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with chlorine atoms at positions 4 and 6, a methyl group at position 3, and a tetrahydro-2H-pyran-2-yl group at position 1. This scaffold is notable for its structural similarity to purines, making it a key pharmacophore in kinase inhibitor design . The chlorine atoms enhance electron-withdrawing properties and metabolic stability, while the tetrahydro-2H-pyran moiety may improve solubility and bioavailability compared to simpler alkyl/aryl substituents .

Properties

Molecular Formula

C11H12Cl2N4O

Molecular Weight

287.14 g/mol

IUPAC Name

4,6-dichloro-3-methyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C11H12Cl2N4O/c1-6-8-9(12)14-11(13)15-10(8)17(16-6)7-4-2-3-5-18-7/h7H,2-5H2,1H3

InChI Key

GJHVLSDYBXWNNS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=NC(=N2)Cl)Cl)C3CCCCO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 3-amino-4-chloropyrazole and 2,4-dichloro-6-methylpyrimidine under basic conditions.

    Introduction of the Tetrahydro-2H-pyran-2-yl Group: The tetrahydro-2H-pyran-2-yl group can be introduced via nucleophilic substitution reactions using tetrahydro-2H-pyran-2-yl halides or alcohols in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Substitution Reactions: The methyl and tetrahydro-2H-pyran-2-yl groups can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Formation of amino, thio, or alkoxy derivatives.

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with altered oxidation states.

Scientific Research Applications

4,6-Dichloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine has been explored for various scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for designing novel pharmaceuticals with anticancer, antimicrobial, or anti-inflammatory properties.

    Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.

    Materials Science: Investigated for its potential use in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4,6-dichloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key differences:

Compound Name Substituents (Positions) CAS Number Key Features/Applications Reference
4,6-Dichloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine Cl (4,6), CH₃ (3), tetrahydro-2H-pyran-2-yl (1) Not explicitly provided Enhanced solubility, kinase inhibition potential
4,6-Dichloro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidine Cl (4,6), tetrahydro-2H-pyran-4-yl (1) Not provided Positional isomer of the target compound; altered steric/electronic properties
4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine Cl (4,6), CH₃ (3) 1211522-68-7 Lacks the tetrahydro-2H-pyran group; simpler structure for SAR studies
4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine Cl (4,6), CH₃ (1,3) 1072895-86-3 Dual methyl groups may reduce solubility but increase hydrophobicity
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine Cl (4,6) 42754-96-1 Parent scaffold; used as a precursor for functionalization
7_3d3 (from ) 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine + halogenated benzene Not provided IC50 = 0.4 µM; substituents optimize hydrophobic interactions for enhanced potency

Key Findings from Comparative Analysis:

Substituent Effects on Bioactivity :

  • The introduction of a halogenated benzene in compound 7_3d3 () increased inhibitory activity (IC50 = 0.4 µM), highlighting the importance of hydrophobic interactions in target binding .
  • The tetrahydro-2H-pyran group in the target compound may improve pharmacokinetic properties compared to analogs with simple methyl groups (e.g., 4,6-dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine) .

Structural Isomerism: The positional isomer 4,6-dichloro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidine () demonstrates how minor changes in substitution (2-yl vs.

Scaffold Versatility :

  • The unsubstituted parent compound 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 42754-96-1) serves as a versatile intermediate for synthesizing derivatives with tailored properties, such as kinase inhibitors or nucleotide analogs .

Dual Inhibitor Potential: Derivatives like those in exhibit dual BRAFV600E and VEGFR-2 inhibition, suggesting that the target compound’s chlorine and tetrahydro-2H-pyran substituents could be optimized for multitarget activity .

Biological Activity

4,6-Dichloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound belonging to the pyrazolopyrimidine class. Its unique structural features, including chlorine substitutions and a tetrahydro-2H-pyran moiety, contribute to its significant biological activities, particularly in cancer research. This article explores its mechanisms of action, biological targets, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

Molecular Formula C10H10Cl2N4O\text{Molecular Formula }C_{10}H_{10}Cl_{2}N_{4}O

4,6-Dichloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine primarily acts as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is crucial for the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase. Inhibition of this kinase leads to cytotoxic effects in various cancer cell lines by disrupting normal cell cycle progression .

Inhibition of CDK2

Studies have demonstrated that this compound effectively inhibits CDK2 activity. Molecular docking studies indicate a strong binding affinity to CDK2, suggesting that it can interfere with the enzyme's function and thus impede cancer cell proliferation .

Anticancer Efficacy

In vitro studies have shown that 4,6-dichloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine exhibits potent cytotoxicity against various cancer cell lines, including pancreatic ductal adenocarcinoma (PDAC) and multiple myeloma (MM). The compound has been tested in xenograft mouse models, where it significantly reduced tumor growth without causing major hepatotoxicity .

Comparative Analysis with Related Compounds

Compound NameDescriptionUnique Features
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidineLacks the tetrahydro-2H-pyran groupDifferent reactivity and biological activity
4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidineContains only one chlorine atomMay exhibit altered chemical properties
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidineNo chlorine substituentsPotentially different biological effects

The structural variations among these compounds highlight the significance of specific substituents in modulating biological activity .

Study 1: Inhibition of Cancer Cell Proliferation

A recent study evaluated the effects of 4,6-dichloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine on PDAC cells. The results showed a dose-dependent decrease in cell viability and induction of apoptosis. The compound was found to downregulate key oncogenic pathways involved in cancer progression .

Study 2: Pharmacokinetic Profile

Pharmacokinetic studies indicated that this compound is metabolically stable and does not significantly inhibit cytochrome P450 enzymes. This profile suggests a favorable safety margin for further development as an anticancer agent .

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